molecular formula C14H11FO B1348651 1-(4'-Fluoro-biphenyl-4-yl)-ethanone CAS No. 720-74-1

1-(4'-Fluoro-biphenyl-4-yl)-ethanone

Cat. No.: B1348651
CAS No.: 720-74-1
M. Wt: 214.23 g/mol
InChI Key: LGJJGWHKUXUJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4’-Fluoro-biphenyl-4-yl)-ethanone is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluoro group attached to one of the phenyl rings and an ethanone group attached to the other

Scientific Research Applications

1-(4’-Fluoro-biphenyl-4-yl)-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Future Directions

Future research on “1-(4’-Fluoro-biphenyl-4-yl)-ethanone” could focus on its potential applications in organic synthesis and the development of new materials. For instance, it has been used in the preparation of 5,5’-bis (4’-fluoro-biphenyl-4-yl)-2,2’:5’,2"-terthiophene, a fluorinated inducing layer for weak epitaxy growth .

Biochemical Analysis

Biochemical Properties

1-(4’-Fluoro-biphenyl-4-yl)-ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 1-(4’-Fluoro-biphenyl-4-yl)-ethanone and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound has been shown to interact with other cytochrome P450 enzymes, albeit with varying degrees of inhibition .

Cellular Effects

1-(4’-Fluoro-biphenyl-4-yl)-ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the detoxification processes, such as those encoding for cytochrome P450 enzymes . Furthermore, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone has been reported to affect cell proliferation and apoptosis, potentially through its impact on signaling pathways like the MAPK/ERK pathway .

Molecular Mechanism

The molecular mechanism of action of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, such as CYP1A2, leading to inhibition of their catalytic activities . This inhibition can result in altered metabolic processes and changes in gene expression. Additionally, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may interact with other proteins and receptors, influencing their functions and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can lead to sustained inhibition of enzyme activities and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit enzyme activities without causing significant toxicity . At higher doses, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on critical metabolic pathways and cellular functions .

Metabolic Pathways

1-(4’-Fluoro-biphenyl-4-yl)-ethanone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound can inhibit the metabolism of other substrates by competing for the active sites of these enzymes . This inhibition can lead to altered metabolic flux and changes in the levels of various metabolites . Additionally, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may be metabolized by phase II enzymes, resulting in the formation of conjugated metabolites .

Transport and Distribution

Within cells and tissues, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is transported and distributed through interactions with transporters and binding proteins . The compound has been shown to cross cell membranes efficiently, likely due to its lipophilic nature . Once inside the cells, 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can accumulate in specific compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes .

Subcellular Localization

The subcellular localization of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is primarily within the endoplasmic reticulum, where it exerts its inhibitory effects on cytochrome P450 enzymes . The compound may also localize to other organelles, such as mitochondria, depending on the cell type and experimental conditions . The localization of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-Fluoro-biphenyl-4-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzophenone with a suitable reagent to introduce the ethanone group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(4’-Fluoro-biphenyl-4-yl)-ethanone may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Fluoro-biphenyl-4-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

    4-Bromo-4’-fluorobiphenyl: A biphenyl derivative with a bromo and fluoro group.

    4-Fluorophenylboronic acid: A compound with a fluoro group and boronic acid functionality.

    4’-Fluoro-biphenyl-4-yl)acetic acid: A biphenyl derivative with a fluoro group and acetic acid functionality.

Uniqueness: 1-(4’-Fluoro-biphenyl-4-yl)-ethanone is unique due to the presence of both a fluoro group and an ethanone group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJJGWHKUXUJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345930
Record name 1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-74-1
Record name 1-(4′-Fluoro[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4′-Fluoro-biphenyl (0.03 mol) was added to 1 M AlCl3 in nitrobenzene (40 mL, 0.04 mol) with chilling in an ice bath. Acetyl chloride (0.06 mol) was added dropwise and the mixture stirred overnight at room temperature. The dark solution was poured into a mixture of crushed ice (150 mL), water (25 mL) and HCl (50 mL). The aqueous phase was separated and the nitrobenzene removed by steam distillation to give a dark low melting solid. The solid was recrystallised from aqueous methanol to give the title compound. δC (CDCl3, 62.9 MHz): 26.7, 115.9 (d, J 21.5), 127.1, 129.0 (d, J=7.8), 135.8, 136.0 (d, J 2.9), 144.7, 163.0 (d, J 248.0) and 197.8.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(4'-Fluoro-biphenyl-4-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(4'-Fluoro-biphenyl-4-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.